6-(4-methoxybenzyl)-3-(piperidin-1-yl)-1,2,4-triazin-5(4H)-one
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Overview
Description
6-(4-methoxybenzyl)-3-(piperidin-1-yl)-1,2,4-triazin-5(4H)-one is a synthetic organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a methoxybenzyl group, a piperidinyl group, and a triazinone core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-methoxybenzyl)-3-(piperidin-1-yl)-1,2,4-triazin-5(4H)-one typically involves the following steps:
Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors such as amidines and nitriles under acidic or basic conditions.
Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via nucleophilic substitution reactions using 4-methoxybenzyl chloride and a suitable nucleophile.
Attachment of the Piperidinyl Group: The piperidinyl group can be attached through reductive amination or nucleophilic substitution reactions using piperidine and appropriate reagents.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6-(4-methoxybenzyl)-3-(piperidin-1-yl)-1,2,4-triazin-5(4H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the methoxybenzyl or piperidinyl groups using suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.
Substitution: Nucleophiles such as amines, thiols, or halides under appropriate reaction conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.
Scientific Research Applications
6-(4-methoxybenzyl)-3-(piperidin-1-yl)-1,2,4-triazin-5(4H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in the treatment of various diseases and conditions.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of 6-(4-methoxybenzyl)-3-(piperidin-1-yl)-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
6-(4-methoxybenzyl)-3-(morpholin-4-yl)-1,2,4-triazin-5(4H)-one: Similar structure with a morpholinyl group instead of a piperidinyl group.
6-(4-methoxybenzyl)-3-(pyrrolidin-1-yl)-1,2,4-triazin-5(4H)-one: Similar structure with a pyrrolidinyl group instead of a piperidinyl group.
6-(4-methoxybenzyl)-3-(azepan-1-yl)-1,2,4-triazin-5(4H)-one: Similar structure with an azepanyl group instead of a piperidinyl group.
Uniqueness
6-(4-methoxybenzyl)-3-(piperidin-1-yl)-1,2,4-triazin-5(4H)-one is unique due to its specific combination of functional groups, which can confer distinct biological activities and chemical reactivity. The presence of the piperidinyl group, in particular, may enhance its interaction with certain molecular targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C16H20N4O2 |
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Molecular Weight |
300.36 g/mol |
IUPAC Name |
6-[(4-methoxyphenyl)methyl]-3-piperidin-1-yl-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C16H20N4O2/c1-22-13-7-5-12(6-8-13)11-14-15(21)17-16(19-18-14)20-9-3-2-4-10-20/h5-8H,2-4,9-11H2,1H3,(H,17,19,21) |
InChI Key |
XONSPUQTYIAGAG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C(NC2=O)N3CCCCC3 |
Origin of Product |
United States |
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